![molecular formula C7H8N2O3 B562792 4-Methoxy-2-nitroaniline-d3 CAS No. 922730-95-8](/img/structure/B562792.png)
4-Methoxy-2-nitroaniline-d3
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Overview
Description
4-Methoxy-2-nitroaniline-d3 is a labelled 4-Methoxy-2-nitroaniline . It is used in the preparation of isotopically substituted benzimidazoles as proton pump inhibitors . It is also used in the synthesis of dyes and pigments, and has been shown to act as a molluscicidal agent .
Synthesis Analysis
The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . This method is commonly used for the growth of large, high-quality single crystals.Molecular Structure Analysis
The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system . The obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° .Chemical Reactions Analysis
The organic aromatic 4-methoxy-2-nitroaniline single crystal was not soluble in water . Various organic solvents like ethanol, methanol, and acetone were checked. Finally, acetone was found to be the best solvent for growing 4-methoxy-2-nitroaniline crystals .Physical And Chemical Properties Analysis
4-Methoxy-2-nitroaniline appears as a deep yellow powder . It is slightly soluble in water and soluble in alcohol, acetone, and DMSO . It has a density of 1.211 g/cm3 under 20 degrees .Mechanism of Action
Safety and Hazards
Future Directions
The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser . This suggests potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
properties
IUPAC Name |
2-nitro-4-(trideuteriomethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMJFXFXQAFGBO-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662081 |
Source
|
Record name | 4-[(~2~H_3_)Methyloxy]-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
922730-95-8 |
Source
|
Record name | 4-[(~2~H_3_)Methyloxy]-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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